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Compound of Interest

Compound Name: E7046

Cat. No.: B1574325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
E7046, also known as Palupiprant, is a potent and selective small-molecule antagonist of the

prostaglandin E2 (PGE2) receptor E-type 4 (EP4). By targeting the immunosuppressive tumor

microenvironment, E7046 presents a promising immunomodulatory approach for cancer

therapy. This technical guide provides an in-depth overview of the IUPAC name, chemical

properties, mechanism of action, and detailed experimental protocols related to E7046. All

quantitative data are summarized in structured tables, and key biological pathways and

experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive

understanding for researchers and drug development professionals.

Chemical Identity and Properties
E7046 is chemically described as 4-[(1S)-1-[[[3-(difluoromethyl)-1-methyl-5-[3-

(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]carbonyl]amino]ethyl]-benzoic acid.[1] It is also

known by the synonyms Palupiprant, AN0025, and ER-886406.[2]

Physicochemical Properties
A summary of the key physicochemical properties of E7046 is presented in Table 1. While

specific experimental data for melting point and pKa are not readily available in the public

domain, these are critical parameters for drug development. The pKa of a molecule influences
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its solubility, absorption, distribution, and metabolism. Prediction of pKa can be performed

using various computational software based on the molecule's structure.

Table 1: Physicochemical Properties of E7046

Property Value Source

IUPAC Name

4-[(1S)-1-[[[3-

(difluoromethyl)-1-methyl-5-[3-

(trifluoromethyl)phenoxy]-1H-

pyrazol-4-

yl]carbonyl]amino]ethyl]-

benzoic acid

[1]

Synonyms
Palupiprant, AN0025, ER-

886406
[2]

CAS Number 1369489-71-3 [3]

Molecular Formula C22H18F5N3O4 [3]

Molecular Weight 483.39 g/mol [1]

Appearance Off-white solid [1]

Solubility Soluble in DMSO [1]

Purity ≥98% [1]

Storage

Dry, dark, and at 0 - 4°C for

short term (days to weeks) or

-20°C for long term (months to

years).

[1]

Mechanism of Action and Signaling Pathway
E7046 is a selective antagonist of the EP4 receptor, one of the four receptors for prostaglandin

E2 (PGE2).[2] PGE2 is a lipid mediator that plays a crucial role in inflammation and cancer

progression. In the tumor microenvironment, PGE2 is often overproduced and contributes to an

immunosuppressive milieu by acting on various immune cells.
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The EP4 receptor is a G-protein coupled receptor that, upon binding PGE2, primarily signals

through the Gαs-adenylyl cyclase-cAMP-PKA pathway. This signaling cascade leads to the

modulation of gene expression that promotes tumor growth, angiogenesis, and immune

evasion.

E7046 competitively binds to the EP4 receptor, blocking the downstream signaling initiated by

PGE2.[2] This antagonism has been shown to reverse the immunosuppressive effects of PGE2

on myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated

macrophages (TAMs). Specifically, E7046 inhibits the PGE2-mediated differentiation of

monocytes into pro-tumorigenic M2-like macrophages and promotes their differentiation into

anti-tumorigenic M1-like macrophages and dendritic cells (DCs). This shift in myeloid cell

phenotype leads to enhanced antigen presentation and T-cell activation, ultimately restoring

anti-tumor immunity.[2]
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Figure 1: E7046 Mechanism of Action - Signaling Pathway. Max Width: 760px.
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Experimental Protocols
This section provides detailed methodologies for key experiments involving E7046, designed

for researchers in drug development and cancer immunology.

In Vitro Human Monocyte to Dendritic Cell
Differentiation Assay
This protocol describes the differentiation of human peripheral blood monocytes into dendritic

cells in the presence of PGE2 and the assessment of the inhibitory effect of E7046.

Materials:

Ficoll-Paque PLUS

RosetteSep™ Human Monocyte Enrichment Cocktail

RPMI 1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Recombinant Human GM-CSF

Recombinant Human IL-4

Prostaglandin E2 (PGE2)

E7046

Flow cytometry antibodies (e.g., anti-CD14, anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86)

Flow cytometer

Procedure:

Monocyte Isolation:
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Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using

Ficoll-Paque PLUS density gradient centrifugation.

Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte

Enrichment Cocktail following the manufacturer's instructions.

Assess purity of isolated monocytes (CD14+) by flow cytometry.

Cell Culture and Differentiation:

Resuspend the enriched monocytes in complete RPMI 1640 medium (supplemented with

10% FBS and 1% Penicillin-Streptomycin).

Plate the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

Add recombinant human GM-CSF (50 ng/mL) and IL-4 (100 ng/mL) to all wells to induce

differentiation into dendritic cells.

To test the effect of PGE2 and E7046, set up the following conditions:

Control (GM-CSF + IL-4)

PGE2 (10 nM)

PGE2 (10 nM) + E7046 (at various concentrations, e.g., 10, 100, 1000 nM)

E7046 alone (at the highest concentration)

Incubate the cells for 6-7 days at 37°C in a 5% CO2 incubator.

Flow Cytometry Analysis:

On day 7, harvest the cells and wash with PBS.

Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers

of monocytes (CD14) and dendritic cells (CD11c, HLA-DR, CD80, CD86).

Acquire data on a flow cytometer and analyze the expression of these markers to assess

the differentiation and maturation status of the dendritic cells in each condition.
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Figure 2: Workflow for In Vitro Monocyte Differentiation Assay. Max Width: 760px.
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In Vivo Murine Syngeneic Tumor Model (CT26)
This protocol outlines the establishment of a CT26 colon carcinoma model in mice to evaluate

the in vivo anti-tumor efficacy of E7046.

Materials:

BALB/c mice (6-8 weeks old)

CT26 murine colon carcinoma cell line

Complete RPMI 1640 medium

Phosphate-Buffered Saline (PBS)

E7046

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Calipers

Flow cytometry antibodies for murine immune cells (e.g., anti-CD45, anti-CD3, anti-CD4,

anti-CD8, anti-F4/80, anti-CD11b, anti-Gr-1)

Procedure:

Tumor Cell Implantation:

Culture CT26 cells in complete RPMI 1640 medium.

Harvest the cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

Subcutaneously inject 100 µL of the cell suspension into the flank of each BALB/c mouse.

Tumor Growth Monitoring and Treatment:

Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor

volume can be calculated using the formula: (Length x Width^2) / 2.
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When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into

treatment groups:

Vehicle control (oral gavage)

E7046 (e.g., 100 mg/kg, oral gavage, daily)

Administer the treatments for a specified period (e.g., 14-21 days).

Endpoint Analysis:

At the end of the treatment period, euthanize the mice and excise the tumors.

A portion of the tumor can be fixed in formalin for immunohistochemical analysis.

The remaining tumor tissue should be mechanically and enzymatically digested to create

a single-cell suspension.

Stain the single-cell suspension with a panel of fluorescently labeled antibodies against

murine immune cell markers.

Analyze the immune cell populations within the tumor microenvironment by flow cytometry

to determine the effect of E7046 on T-cell infiltration and myeloid cell composition.
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Figure 3: Workflow for In Vivo CT26 Murine Syngeneic Tumor Model. Max Width: 760px.
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Pharmacokinetic Analysis of E7046 in Human Plasma by
LC-MS/MS
This protocol provides a general framework for the quantification of E7046 in human plasma

using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A specific internal

standard structurally similar to E7046 should be used for accurate quantification.

Materials:

Human plasma samples

E7046 analytical standard

Internal standard (IS)

Acetonitrile (ACN)

Formic acid

Water (LC-MS grade)

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

Sample Preparation (Protein Precipitation):

Thaw plasma samples on ice.

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal

standard.

Vortex for 1 minute to precipitate proteins.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of

nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis:

Chromatographic Separation:

Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Run a gradient elution to separate E7046 from endogenous plasma components.

Mass Spectrometric Detection:

Use an electrospray ionization (ESI) source in positive ion mode.

Optimize the MS parameters (e.g., cone voltage, collision energy) for E7046 and the IS.

Monitor the specific precursor-to-product ion transitions for E7046 and the IS in Multiple

Reaction Monitoring (MRM) mode.

Data Analysis:

Generate a calibration curve using standard solutions of E7046 of known concentrations.

Calculate the peak area ratio of E7046 to the IS for both the standards and the unknown

samples.

Determine the concentration of E7046 in the plasma samples by interpolating from the

calibration curve.

Clinical Development
E7046 has been evaluated in a first-in-human Phase I clinical trial in patients with advanced

solid tumors (NCT02540291).[4][5] The study assessed the safety, tolerability,

pharmacokinetics, and pharmacodynamics of orally administered E7046. The results

demonstrated a manageable safety profile and evidence of immunomodulatory activity,
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supporting further clinical development, potentially in combination with other cancer therapies

such as immune checkpoint inhibitors.[4][5]

Table 2: Summary of E7046 Phase I Clinical Trial (NCT02540291)

Parameter Details Source

Phase I [4][5]

Patient Population
Advanced solid tumors with

high myeloid cell infiltration
[4]

Dosage and Administration

Oral, once-daily, in escalating

dose cohorts (125, 250, 500,

750 mg)

[4]

Pharmacokinetics

Dose-proportional exposure up

to 500 mg; Elimination half-life

of approximately 12 hours

[4]

Pharmacodynamics

Increased tumor CD3+ and

CD8+ T-cell infiltration;

Modulation of EP4 signaling

genes

[4]

Safety

Manageable tolerability; most

common adverse events were

fatigue, diarrhea, and nausea

[4]

Efficacy
Best response of stable

disease in some patients
[4]

Conclusion
E7046 (Palupiprant) is a promising EP4 receptor antagonist with a well-defined mechanism of

action that involves the reversal of PGE2-mediated immunosuppression in the tumor

microenvironment. Its favorable preclinical and early clinical data suggest its potential as a

novel immunotherapy agent, particularly in combination with other cancer treatments. This

technical guide provides a comprehensive resource for researchers and drug developers
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working with E7046, offering detailed information on its chemical properties and key

experimental protocols to facilitate further investigation and development of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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